6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazo[2,1-c][1,2,4]triazinones, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzophenone with formamide in the presence of a catalyst to form the desired triazinone ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of reduced imidazo[2,1-c][1,2,4]triazinone derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular processes. For example, it may inhibit kinases by binding to their ATP-binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Another fused imidazole compound with similar structural features.
2,3-Diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine: A related compound with a different fused ring system.
Uniqueness
6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is unique due to its specific triazinone ring structure, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
61654-17-9 |
---|---|
Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
6,7-diphenyl-2,4-dihydro-1H-imidazo[2,1-c][1,2,4]triazin-3-one |
InChI |
InChI=1S/C17H14N4O/c22-14-11-21-16(13-9-5-2-6-10-13)15(18-17(21)20-19-14)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,20)(H,19,22) |
InChI Key |
ABAHEHPIFOABOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NNC2=NC(=C(N21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.